molecular formula C9H9ClO3 B13653972 2-Chloro-5-methoxy-4-methylbenzoic acid

2-Chloro-5-methoxy-4-methylbenzoic acid

Cat. No.: B13653972
M. Wt: 200.62 g/mol
InChI Key: JLTBPXKHWBUMOK-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-4-methylbenzoic acid is an aromatic compound with the molecular formula C9H9ClO3. This compound is characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methoxy-4-methylbenzoic acid typically involves the chlorination of 5-methoxy-4-methylbenzoic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves the initial formation of the benzoic acid derivative followed by selective chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

  • Substituted benzoic acids
  • Aldehydes and carboxylic acids
  • Reduced derivatives with altered functional groups

Scientific Research Applications

2-Chloro-5-methoxy-4-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-4-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for cellular processes.

Comparison with Similar Compounds

  • 4-Methoxy-2-methylbenzoic acid
  • 5-Chloro-2-methoxybenzoic acid
  • 2-Chloro-4-methoxy-5-methylbenzoic acid

Comparison: 2-Chloro-5-methoxy-4-methylbenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

2-chloro-5-methoxy-4-methylbenzoic acid

InChI

InChI=1S/C9H9ClO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4H,1-2H3,(H,11,12)

InChI Key

JLTBPXKHWBUMOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)O)Cl

Origin of Product

United States

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